molecular formula C4H3BrN2O B2754270 6-Bromopyrazin-2-ol CAS No. 859063-85-7

6-Bromopyrazin-2-ol

Cat. No.: B2754270
CAS No.: 859063-85-7
M. Wt: 174.985
InChI Key: QCGHZWCRHNVMGM-UHFFFAOYSA-N
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Description

6-Bromopyrazin-2-ol is an organic compound with the chemical formula C4H3BrN2O. It is a derivative of pyrazine, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 2nd position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of 6-Bromopyrazin-2-ol typically begins with pyrazine as the core structure.

    Bromination: The bromination of pyrazine can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper.

Industrial Production Methods

Industrial production of this compound involves large-scale bromination and hydroxylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve safety.

    Catalysts: Use of efficient catalysts to speed up the reaction and reduce by-products.

    Purification: Techniques such as crystallization and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Bromopyrazin-2-ol can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyrazin-2-ol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of pyrazin-2-ol.

    Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromopyrazin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromopyrazin-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    6-Bromopyridin-2-ol: Similar structure but with a pyridine ring instead of a pyrazine ring.

    6-Bromo-2-chloropyridin-3-ol: Contains both bromine and chlorine substituents.

    6-Bromo-1,8-naphthyridin-2-ol: A naphthyridine derivative with similar functional groups.

Uniqueness

6-Bromopyrazin-2-ol is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-bromo-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCGHZWCRHNVMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859063-85-7
Record name 6-bromopyrazin-2-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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